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molecular formula C11H11NO4 B8523291 2-Acetoxy-5-nitroindane

2-Acetoxy-5-nitroindane

Cat. No. B8523291
M. Wt: 221.21 g/mol
InChI Key: PVMVZWRGUGZCJQ-UHFFFAOYSA-N
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Patent
US03943149

Procedure details

A slurry of 6.7 g (0.05 moles) of 2-indanol in 75 ml acetic anhydride was cooled to -15°C (ice-acetone bath) and treated with 0.2 ml of 98% sulfuric acid. In about 10 minutes the solid had completely dissolved. The stirred and cooled mixture was then treated over 15 min with a cold solution of 3.6 ml (5.0 g) of 70% nitric acid in 125 ml of acetic anhydride. The mixture was stored at -20°C overnight, then poured into 1 kg of crushed ice. The mixture was stirred until the ice had completely melted and most of the anhydride had reacted. The mixture was extracted with 500 ml of hexane. The organics were washed with saturated bicarbonate and evaporated to 3.0 g of an oil which solidified on standing. Trituration with hexane and recrystallization from the same solvent gave 1.1 g of 2-acetoxy-5-nitroindan, mp 84°-85°C. The aqueous from the hexane extraction yielded 5.3 g of an oil on extraction with benzene. All but 0.9 g of this oil went into hot hexane. Cooling to room temperature gave some oil. The mother liquor was decanted and cooled to 5°C overnight to give 2.0 g (35% total) of the 5-nitro compound, mp 82°-84°C. The filtrate was concentrated to 100 ml cooled again and filtered to give another 0.4 g crude 5-nitro, mp 60°-74°C. The mother liquors were concentrated but gave no solid on cooling. Evaporation afforded 2.0 g (22%) of oily 2-acetoxy-4-nitroindan, contaminated with some 4-nitroindene.
Quantity
6.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10].S(=O)(=O)(O)O.[N+:16]([O-:19])(O)=[O:17].[C:20](OC(=O)C)(=[O:22])[CH3:21]>>[C:20]([O:10][CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[C:6]([N+:16]([O-:19])=[O:17])[CH:5]=2)[CH2:1]1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)O
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
In about 10 minutes the solid had completely dissolved
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled mixture
CUSTOM
Type
CUSTOM
Details
had reacted
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 500 ml of hexane
WASH
Type
WASH
Details
The organics were washed with saturated bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporated to 3.0 g of an oil which
CUSTOM
Type
CUSTOM
Details
Trituration with hexane and recrystallization from the same solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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